KY-455

Atherosclerosis Oxidative Stress Foam Cell Biology

Standard ACAT inhibitors (e.g., YM-750, IC50 0.18 μM) often fail to prevent oxidative stress-induced foam cell death due to their lack of anti-peroxidative activity. KY-455 overcomes this critical experimental limitation by combining ACAT inhibition (IC50 0.4-4.1 μM across tissues) with direct inhibition of LDL and plasma peroxidation at comparable concentrations. - Prevents necrosis in THP-1 foam cells under acLDL+Cu2+ stress; comparator YM-750 provides no protection. - Validated in vivo: 30 mg/kg/day oral dose reduces serum LDL-cholesterol and hepatic esterified cholesterol in hyperlipidemic rabbits. - Essential tool for dissecting the interplay between cholesterol esterification and oxidative modification in atherosclerosis.

Molecular Formula C20H32N2O
Molecular Weight 316.5 g/mol
Cat. No. B1241970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKY-455
SynonymsKY-455
N-(4,6-dimethyl-1-pentylindolin-7-yl)-2,2-dimethylpropanamide
Molecular FormulaC20H32N2O
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCCCN1CCC2=C1C(=C(C=C2C)C)NC(=O)C(C)(C)C
InChIInChI=1S/C20H32N2O/c1-7-8-9-11-22-12-10-16-14(2)13-15(3)17(18(16)22)21-19(23)20(4,5)6/h13H,7-12H2,1-6H3,(H,21,23)
InChIKeyHYEIHNVWTVQZFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KY-455: Anti-Oxidative ACAT Inhibitor


KY-455 (CAS 178469-71-1) is a novel acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor with distinct anti-peroxidative activity, specifically developed for cardiovascular and atherosclerosis research [1]. It is chemically defined as N-(4,6-dimethyl-1-pentylindolin-7-yl)-2,2-dimethylpropanamide, a synthetic indoline derivative [2]. KY-455 inhibits ACAT activity across multiple rabbit tissues, with tissue-specific potency ranging from IC50 0.4 μmol/L in intestine to 4.1 μmol/L in adrenal glands, and concurrently inhibits plasma and LDL peroxidation .

KY-455 vs. Standard ACAT Inhibitors


Generic substitution among ACAT inhibitors based solely on IC50 values against isolated enzyme preparations introduces significant risk of experimental failure. The clinically and mechanistically relevant comparator YM-750 exhibits a superior biochemical IC50 of 0.18 μM for ACAT inhibition , yet fails to prevent oxidative stress-induced foam cell death in direct comparative assays [1]. This divergence underscores that isolated ACAT inhibitory potency is an insufficient predictor of functional outcomes in disease-relevant models incorporating oxidative stress. KY-455's dual pharmacological signature—combining ACAT inhibition with direct anti-peroxidative activity—confers distinct functional protection that generic ACAT inhibitors cannot replicate [2]. The evidence presented below quantifies this differentiation.

KY-455 vs. YM-750: Functional Protection Evidence


Oxidative Stress Protection vs. YM-750

In a direct head-to-head comparative study using THP-1 cell-derived foam cells, both KY-455 and YM-750 suppressed esterified cholesterol (EC) accumulation under non-oxidative conditions. However, under oxidative stress (acLDL + Cu2+), foam cells exhibited necrotic changes and cell death. KY-455, but not YM-750, prevented this cell death and reduced EC accumulation [1].

Atherosclerosis Oxidative Stress Foam Cell Biology

Dual ACAT and Peroxidation Inhibition

KY-455 directly inhibits rabbit plasma and LDL peroxidation with IC50 values of 0.4 μmol/L and 1.7 μmol/L, respectively [1]. This anti-peroxidative activity occurs at concentrations comparable to its ACAT inhibitory potency (intestinal ACAT IC50 = 0.4 μmol/L), demonstrating that the same exposure level elicits both pharmacological effects [1]. In contrast, standard ACAT inhibitors such as YM-750 lack this direct anti-oxidative capability [2].

Lipid Peroxidation LDL Oxidation Cardiovascular Research

In Vivo Hypolipidemic Efficacy

In hyperlipidemic rabbits fed a high-cholesterol diet, oral administration of KY-455 at 30 mg/kg/day for 8 days produced marked and statistically significant reductions across multiple serum and hepatic lipid parameters [1]. Serum esterified, free, and LDL-cholesterol levels were all significantly lowered, along with hepatic esterified cholesterol content [1].

Hyperlipidemia In Vivo Pharmacology Cholesterol Metabolism

Ex Vivo Antioxidant Activity

Oral administration of KY-455 produced measurable ex vivo inhibition of plasma lipid peroxidation. In rabbits, KY-455 inhibited ex vivo peroxidation of plasma lipids at both 1 hour and 5 hours after final administration [1]. This ex vivo antioxidant effect occurred at the same oral dose (30 mg/kg) that produced hypolipidemic efficacy [1].

Ex Vivo Pharmacology Antioxidant Activity Lipid Peroxidation

Tissue-Specific ACAT Inhibition Profile

KY-455 demonstrates tissue-dependent ACAT inhibitory potency across four rabbit tissues. Intestinal ACAT is most potently inhibited (IC50 = 0.4 μmol/L), followed by hepatic (0.9 μmol/L), macrophage (2.9 μmol/L), and adrenal ACAT (4.1 μmol/L) [1]. This differential tissue sensitivity profile may inform experimental design when tissue-specific ACAT inhibition is the research objective.

Tissue-Specific Pharmacology ACAT Isoforms Enzyme Inhibition

KY-455 Research Applications


Oxidative Stress-Induced Foam Cell Death

KY-455 is specifically validated for THP-1-derived foam cell studies under oxidative stress conditions (acLDL + Cu2+), where it uniquely prevents necrosis and reduces esterified cholesterol accumulation while YM-750 fails to confer protection [1]. Researchers investigating the intersection of foam cell survival, lipid accumulation, and oxidative injury should prioritize KY-455 to achieve functional protection that standard ACAT inhibitors cannot replicate [1].

In Vivo Rabbit Atherosclerosis Models

KY-455 has been validated in hyperlipidemic rabbits at 30 mg/kg/day oral dosing for 8 days, demonstrating marked reductions in serum esterified, free, and LDL-cholesterol as well as hepatic esterified cholesterol [2]. For in vivo atherosclerosis and dyslipidemia studies requiring combined lipid-lowering and antioxidant activity, KY-455 provides a validated pharmacological tool with published dosing and efficacy data [2].

Dual ACAT and Anti-Peroxidation Studies

KY-455's dual pharmacological signature—inhibiting both ACAT activity and LDL/plasma peroxidation at comparable concentrations—makes it uniquely suited for studies examining the mechanistic interplay between cholesterol esterification and oxidative modification pathways [2]. Researchers can use KY-455 to dissect the relative contributions of these two pathways to atherosclerosis progression without the confounding variable of co-administered compounds [2].

Comparative Pharmacology with Standard ACAT Inhibitors

KY-455 serves as an essential reference compound for comparative studies against standard ACAT inhibitors like YM-750, enabling direct investigation of why isolated enzyme potency fails to predict functional outcomes under pathophysiological conditions [1]. Studies using KY-455 alongside YM-750 can elucidate the mechanistic basis for the protective advantage conferred by anti-oxidative ACAT inhibition [1].

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